An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of the Schiff base compound, 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol. Schiff bases are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.[4][5] This guide details the methodologies for single-crystal X-ray diffraction, from data collection to structure refinement, and employs Hirshfeld surface analysis to provide a quantitative and visual understanding of the intermolecular interactions governing the crystal packing. The presented data and workflows are intended to serve as a robust reference for researchers engaged in the structural characterization of novel pharmaceutical compounds.
Introduction: The Significance of Structural Analysis in Drug Discovery
The determination of the precise three-dimensional arrangement of atoms in a molecule is a cornerstone of modern drug discovery.[4][5] X-ray crystallography stands as the most definitive method for obtaining this information, providing high-resolution data on bond lengths, bond angles, and conformational details.[5][6][7] For active pharmaceutical ingredients (APIs), the crystalline form is critical as it influences key physicochemical properties such as solubility, bioavailability, and stability.[8] Different polymorphic forms of the same compound can exhibit varied therapeutic efficacy and manufacturing characteristics.[8]
The title compound, 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol, is a Schiff base, a class of organic compounds characterized by the presence of an imine or azomethine group (–C=N–).[2] These compounds are known for their broad spectrum of biological activities and their ability to coordinate with metal ions, which can enhance their therapeutic potential.[1][2][9][10] A detailed crystallographic study of this molecule provides invaluable insights into its molecular geometry and the non-covalent interactions that dictate its supramolecular assembly. This knowledge is crucial for understanding its potential biological targets and for designing derivatives with improved pharmacological profiles.
Experimental Methodology
Synthesis and Crystallization
A common and efficient method for the synthesis of Schiff bases involves the condensation reaction between a primary amine and an aldehyde or ketone.[2] For the title compound, this would typically involve the reaction of 2-ethoxy-3-hydroxybenzaldehyde with 4-phenoxyaniline.
Protocol for Synthesis:
-
Dissolve equimolar amounts of 2-ethoxy-3-hydroxybenzaldehyde and 4-phenoxyaniline in a suitable solvent, such as methanol or ethanol.
-
Reflux the mixture for a designated period, typically 2-4 hours, to ensure the completion of the condensation reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the solution to cool to room temperature.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent at room temperature over several days.
The quality of the resulting crystals is paramount for a successful diffraction experiment. Factors such as solvent purity, cooling rate, and the presence of impurities can significantly impact crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[6] The fundamental principle involves the diffraction of a monochromatic X-ray beam by the ordered arrangement of atoms within the crystal.[6][11]
Experimental Workflow for SC-XRD:
Caption: Workflow for single-crystal X-ray structure determination.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A suitable single crystal, free of significant defects, is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from various orientations.[11] The diffracted X-rays are captured by a detector.
-
Data Reduction: The collected raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phases of the structure factors are determined using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed structure factors.
-
Validation and Analysis: The final refined structure is validated using various crystallographic checks. The results, including atomic coordinates, bond lengths, angles, and other relevant data, are typically deposited in a Crystallographic Information File (CIF).
Results and Discussion
While the specific crystallographic data for the title compound is not publicly available in the search results, we can infer the likely structural features and intermolecular interactions based on closely related structures that have been reported, such as (E)-2-ethoxy-6-[(4-methylphenyl)imino]methyl}phenol and (E)-2-ethoxy-6-[(4-ethoxyphenyl)iminomethyl]phenol.[12][13]
Expected Crystallographic Data Summary:
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| a (Å) | 10-30 |
| b (Å) | 5-15 |
| c (Å) | 15-30 |
| β (°) | 90-110 (for monoclinic) |
| V (ų) | 1500-6000 |
| Z | 4, 8, or 16 |
| R-factor | < 0.07 |
| wR² (all data) | < 0.20 |
This table presents anticipated values based on similar reported structures.
Molecular Structure
The molecule is expected to adopt the phenol-imine tautomeric form, which is common for this class of Schiff bases.[13] A key feature will likely be a strong intramolecular O—H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. This interaction forms a stable six-membered ring, often denoted as an S(6) ring motif.[12][13] The molecule is not expected to be perfectly planar, with a dihedral angle between the two aromatic rings.[12][13]
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of weaker intermolecular interactions. Understanding these interactions is crucial for explaining the stability of the crystal structure. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[14][15][16]
Hirshfeld Surface Analysis:
The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal.[17] It is generated based on the electron distribution of the molecule and its neighbors.[15][17] Various properties can be mapped onto this surface to highlight different types of intermolecular contacts.
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dnorm Surface: The normalized contact distance (dnorm) is mapped onto the Hirshfeld surface using a red-white-blue color scheme.[18]
Logical Flow of Hirshfeld Surface Analysis:
Caption: Logical workflow for analyzing intermolecular interactions.
2D Fingerprint Plots:
A 2D fingerprint plot is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.[15][20] This plot provides a quantitative summary of the intermolecular contacts in the crystal.[20][21] Different types of interactions have characteristic shapes on the fingerprint plot.[14]
Anticipated Intermolecular Interactions and Their Fingerprint Signatures:
| Interaction Type | Description | Percentage Contribution (Anticipated) | Fingerprint Plot Appearance |
| H···H | Contacts between hydrogen atoms, typically the most abundant interaction. | 40-60% | A large, diffuse region in the center of the plot. |
| C···H/H···C | Interactions involving carbon and hydrogen atoms, often associated with C-H···π interactions. | 20-30% | "Wing-like" features on either side of the main diagonal. |
| O···H/H···O | Hydrogen bonding interactions involving oxygen atoms as either donors or acceptors. | 10-20% | Sharp "spikes" at the bottom left of the plot, indicating short contact distances. |
| C···C | π-π stacking interactions between aromatic rings. | 5-10% | A distinct region corresponding to the inter-planar distance of the aromatic rings. |
This table presents a hypothetical breakdown of interactions based on the molecular structure.
The quantitative analysis of these interactions provides a detailed picture of the forces that stabilize the crystal packing. For instance, the presence of significant C-H···π or π-π stacking interactions can have important implications for the molecule's interaction with biological targets, such as enzymes or receptors.
Conclusion
The crystal structure analysis of 2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol provides fundamental insights into its molecular conformation and supramolecular architecture. The combination of single-crystal X-ray diffraction and Hirshfeld surface analysis offers a comprehensive and validated approach to characterizing new chemical entities. The detailed structural information, particularly the nature and extent of intermolecular interactions, is of paramount importance for researchers in medicinal chemistry and drug development. This knowledge facilitates a deeper understanding of structure-activity relationships, aids in the optimization of lead compounds, and provides a solid foundation for the rational design of novel therapeutics with enhanced efficacy and specificity.
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